molecular formula C9H10Cl3N3O B12444938 2-(2,6-dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride

2-(2,6-dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride

Cat. No.: B12444938
M. Wt: 282.5 g/mol
InChI Key: MDGGOSDJVRFIBX-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a hydrazonoylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)amino)benzoic acid: A non-steroidal anti-inflammatory drug with similar structural features.

    2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with methyl groups instead of chlorine atoms.

Uniqueness

2-(2,6-Dichlorophenyl)-N-methanehydrazonoylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-methanehydrazonoylacetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-3-8(11)6(7)4-9(15)13-5-14-12;/h1-3,5H,4,12H2,(H,13,14,15);1H

InChI Key

MDGGOSDJVRFIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC=NN)Cl.Cl

Origin of Product

United States

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